molecular formula C19H22N4O2 B12940816 9H-Purine-6-propanoic acid, 9-(phenylmethyl)-, butyl ester CAS No. 666824-45-9

9H-Purine-6-propanoic acid, 9-(phenylmethyl)-, butyl ester

Cat. No.: B12940816
CAS No.: 666824-45-9
M. Wt: 338.4 g/mol
InChI Key: UYFLERXBLCAOLR-UHFFFAOYSA-N
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Description

Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate is an organic compound that belongs to the class of purine derivatives It is characterized by a butyl ester group attached to a propanoate chain, which is further linked to a purine ring system substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate typically involves the esterification of 3-(9-benzyl-9H-purin-6-yl)propanoic acid with butanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced at the purine ring, potentially forming dihydropurine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Investigated for its potential role in modulating biological pathways involving purine receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate involves its interaction with purine receptors and enzymes involved in purine metabolism. The compound can bind to these molecular targets, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
  • 9-Butyl-8-(2-chloro-3,4,5-trimethoxybenzyl)-9H-purin-6-ylamine

Comparison: Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate is unique due to its specific ester linkage and the presence of a benzyl group on the purine ring. This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups. The unique structure of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

666824-45-9

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

butyl 3-(9-benzylpurin-6-yl)propanoate

InChI

InChI=1S/C19H22N4O2/c1-2-3-11-25-17(24)10-9-16-18-19(21-13-20-16)23(14-22-18)12-15-7-5-4-6-8-15/h4-8,13-14H,2-3,9-12H2,1H3

InChI Key

UYFLERXBLCAOLR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

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